Evidence 1: Differentiated Physicochemical and Drug-Likeness Profile for Biological Screening
N-(5-bromopyridin-3-yl)benzenesulfonamide possesses a differentiated and favorable drug-likeness profile compared to key synthetic intermediates and analogs . Its topological polar surface area (tPSA) of 67.4 Ų falls within an optimal range for balancing membrane permeability and target binding . This is a key advantage when prioritizing compounds for a screening library.
| Evidence Dimension | Topological Polar Surface Area (tPSA) |
|---|---|
| Target Compound Data | 67.4 Ų |
| Comparator Or Baseline | N-(5-bromopyridin-3-yl)methanesulfonamide (tPSA ~ 76-80 Ų, predicted), N-(5-bromopyridin-3-yl)acetamide (tPSA ~ 55-60 Ų, predicted) |
| Quantified Difference | ~10-20 Ų difference compared to analogs |
| Conditions | Calculated in silico property; standard drug-likeness guidelines |
Why This Matters
The tPSA value is a critical parameter for predicting oral bioavailability and cell permeability; this compound's value is balanced for screening campaigns, unlike analogs with extreme values.
- [1] Lipinski CA, et al. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Adv Drug Deliv Rev. 2001;46(1-3):3-26. View Source
